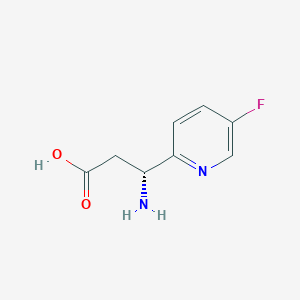

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid

Description

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid is a compound that features an amino group and a fluoropyridine moiety attached to a propanoic acid backbone

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |

InChI Key |

LZGXQXMEWAOLCH-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CC(=NC=C1F)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=NC=C1F)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and can be performed in the presence of various functional groups.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the process.

Chemical Reactions Analysis

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid include other fluoropyridine derivatives and amino acids with modified side chains. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

2-Amino-5-fluoropyridine: Similar in structure but lacks the propanoic acid backbone.

3-Amino-3-(4-fluorophenyl)propanoic acid: Similar backbone but with a different aromatic substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid is a chiral amino acid derivative that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a propanoic acid backbone with an amino group at the third carbon and a fluorinated pyridine ring. Its molecular formula is with a molecular weight of approximately 166.18 g/mol. The presence of the fluorine atom in the pyridine ring enhances its reactivity and biological activity, making it an interesting subject for research.

Neurotransmitter Modulation

This compound is structurally similar to neurotransmitters, suggesting potential interactions with various neurotransmitter systems. Research indicates that it may act as both an agonist and antagonist at glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation can influence neuronal excitability, synaptic strength, and overall brain function.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Transamination Reactions : It can donate its amine group to α-keto acids, forming new amino acids.

- Decarboxylation : Under specific conditions, it can lead to the formation of corresponding amines.

- Peptide Bond Formation : When incorporated into polypeptides, it contributes to protein synthesis.

Biological Activities

The biological activities of this compound have been explored through various studies. Below is a summary of its potential effects:

Case Studies

- Neuroprotection in Animal Models : In studies involving rodent models of neurodegeneration, this compound demonstrated significant neuroprotective effects by reducing neuronal loss and improving behavioral outcomes.

- Behavioral Pharmacology : Behavioral tests in rats indicated that this compound could effectively modulate behaviors associated with anxiety and depression, suggesting its potential therapeutic applications in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.